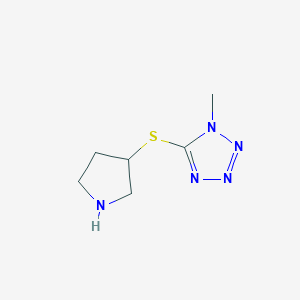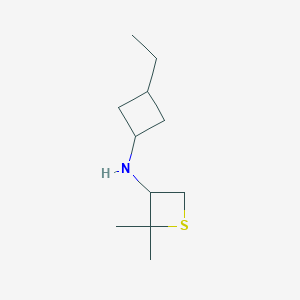
N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine is an organic compound characterized by its unique structure, which includes a cyclobutyl ring, a thietan ring, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine typically involves multiple steps, starting with the preparation of the cyclobutyl and thietan rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclobutyl ring can be synthesized through a Diels-Alder reaction followed by hydrogenation. The thietan ring can be formed via a sulfurization reaction using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity, as well as purification steps such as distillation and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction cascades that modulate cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Methylcyclobutyl)-2,2-dimethylthietan-3-amine
- N-(3-Propylcyclobutyl)-2,2-dimethylthietan-3-amine
- N-(3-Butylcyclobutyl)-2,2-dimethylthietan-3-amine
Uniqueness
N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine is unique due to its specific ethyl substitution on the cyclobutyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C11H21NS |
|---|---|
Molekulargewicht |
199.36 g/mol |
IUPAC-Name |
N-(3-ethylcyclobutyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-4-8-5-9(6-8)12-10-7-13-11(10,2)3/h8-10,12H,4-7H2,1-3H3 |
InChI-Schlüssel |
OWPJOZZRGBHQML-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(C1)NC2CSC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)

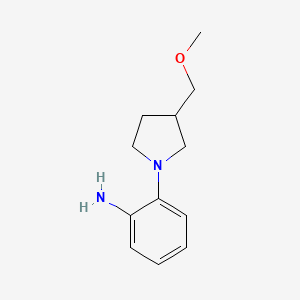
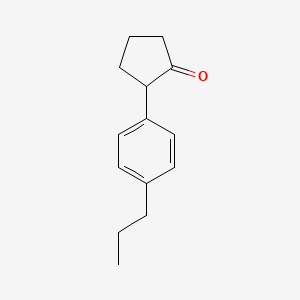
![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)

![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)
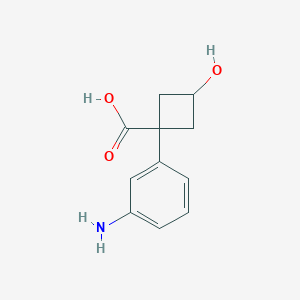

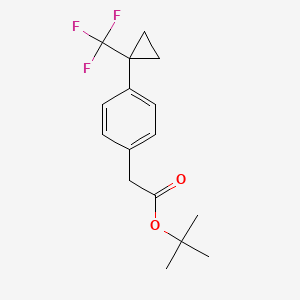
![3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide](/img/structure/B13324937.png)

